1-Ethylimidazole-2-carbonitrile
Description
1-Ethylimidazole-2-carbonitrile (CAS: N/A; molecular formula: C₆H₇N₃) is a substituted imidazole derivative featuring an ethyl group at the 1-position and a nitrile (-CN) moiety at the 2-position of the heterocyclic ring. Imidazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and coordination chemistry. The nitrile group enhances reactivity, enabling applications in nucleophilic substitutions or cycloaddition reactions.
Properties
IUPAC Name |
1-ethylimidazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWZAXCVIPTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 1-Ethylimidazole-2-carbonitrile, primarily due to the presence of a nitrile-substituted nitrogen heterocycle:
Key Differences and Research Findings
Reactivity :
- The position of the nitrile group significantly impacts reactivity. This compound’s nitrile at the 2-position allows for regioselective functionalization, unlike 1-methylimidazole-4-carbonitrile, where the nitrile’s electron-withdrawing effect stabilizes the ring for catalytic applications .
- Indoloindazole derivatives (e.g., 2e) exhibit extended π-conjugation, enabling fluorescence properties absent in simple imidazoles .
For example, structurally related (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide derivatives demonstrate antiviral and antimalarial properties .
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